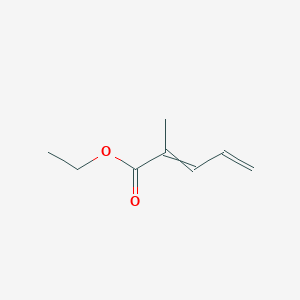
2-Amino-8-phenyl-3,7-dihydropurine-6-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-8-phenyl-3,7-dihydropurine-6-thione is a heterocyclic compound that belongs to the purine family It is characterized by the presence of an amino group at the 2-position, a phenyl group at the 8-position, and a thione group at the 6-position of the purine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-8-phenyl-3,7-dihydropurine-6-thione typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopurine with benzaldehyde under acidic conditions to form the intermediate Schiff base, followed by cyclization and thiolation to introduce the thione group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-8-phenyl-3,7-dihydropurine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the amino or phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-8-phenyl-3,7-dihydropurine-6-thione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and viral infections.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 2-Amino-8-phenyl-3,7-dihydropurine-6-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity.
Pathways Involved: It may inhibit or activate signaling pathways related to cell proliferation, apoptosis, and immune response. For example, it can inhibit xanthine oxidase, an enzyme involved in purine metabolism, thereby reducing the production of uric acid.
Comparación Con Compuestos Similares
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Thioguanine: Another purine analog with antineoplastic properties.
Allopurinol: A xanthine oxidase inhibitor used to treat gout.
Uniqueness: 2-Amino-8-phenyl-3,7-dihydropurine-6-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the 8-position and thione group at the 6-position differentiate it from other purine derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields.
Propiedades
Número CAS |
15385-67-8 |
|---|---|
Fórmula molecular |
C11H9N5S |
Peso molecular |
243.29 g/mol |
Nombre IUPAC |
2-amino-8-phenyl-3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C11H9N5S/c12-11-15-9-7(10(17)16-11)13-8(14-9)6-4-2-1-3-5-6/h1-5H,(H4,12,13,14,15,16,17) |
Clave InChI |
VZCKQGRLSTVLJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(N2)C(=S)N=C(N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13997132.png)







![[Cyclohexyl(nitroso)amino]urea](/img/structure/B13997195.png)





